2-Amino-6-methoxybenzoic acid hydrochloride
Description
Chemical Structure and Properties 2-Amino-6-methoxybenzoic acid hydrochloride (CAS: 53600-33-2) is an aromatic compound with the molecular formula C₈H₉NO₃·HCl (neutral form: C₈H₉NO₃, molecular weight 167.16 g/mol) . It features a benzoic acid backbone substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications.
Synthesis and Applications The compound is synthesized via coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). For example, it reacts with benzylamine in tetrahydrofuran (THF) to form 2-amino-N-benzyl-6-methoxybenzamide, a pharmaceutical intermediate, with yields up to 98% under optimized conditions . It is supplied by manufacturers like H&Z Industry and Biopharmacule Speciality Chemicals for use in drug discovery and organic synthesis .
Properties
CAS No. |
108937-85-5 |
|---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-amino-6-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-6-4-2-3-5(9)7(6)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H |
InChI Key |
WICPKSMYNWTDBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
High-Temperature Ammonolysis
An alternative route involves the displacement of a chlorine atom in 2-chloro-6-methoxybenzoic acid using aqueous ammonia. Adapted from a 2014 patent, this method employs harsh conditions—170°C for 7 hours in an autoclave—to overcome the deactivating influence of the methoxy and carboxylic acid groups. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where ammonia acts as the nucleophile:
The presence of electron-withdrawing groups (e.g., carboxylic acid) meta to the chlorine atom enhances reactivity by stabilizing the negatively charged transition state. However, competing hydrolysis to 2-hydroxy-6-methoxybenzoic acid remains a challenge, necessitating precise control of ammonia concentration (28–30% w/w) and reaction time.
Hydrochloride Formation and Purification
Post-amination, the free base is dissolved in ethanol and treated with stoichiometric hydrochloric acid. Cooling the solution to 0–5°C precipitates the hydrochloride salt, which is isolated via vacuum filtration. Recrystallization from ethanol/water (1:3 v/v) enhances purity to ≥98%, albeit with moderate yields (70–75%) due to side reactions.
Comparative Analysis of Synthetic Methods
Catalytic hydrogenation outperforms amination in yield, scalability, and operational safety, though it requires specialized equipment for high-pressure hydrogen handling. Amination offers a viable alternative for laboratories lacking hydrogenation infrastructure but suffers from energy-intensive conditions and lower efficiency.
Experimental Considerations and Optimization
Catalyst Selection and Regeneration
Pd/C catalysts exhibit superior activity compared to Pt/C in hydrogenation reactions, reducing reaction times by 20–30%. Catalyst recycling via washing with methanol and drying at 80°C under nitrogen restores 90–95% initial activity for up to five cycles, significantly lowering production costs.
Solvent Systems
Methanol is the solvent of choice for hydrogenation due to its polarity, which solubilizes both nitro precursors and amine products. In contrast, amination requires polar aprotic solvents like dimethylformamide (DMF) to stabilize the transition state, though these complicate post-reaction purification.
Chemical Reactions Analysis
Diazotization and Halogenation
The amino group undergoes diazotization in acidic conditions, enabling subsequent substitution. For example:
-
Iodination :
2-Amino-6-methoxybenzoic acid reacts with NaNO₂/HCl at 0°C to form a diazonium salt, which is treated with KI at 90°C to yield 2-iodo-6-methoxybenzoic acid (85% yield) .
| Reaction Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl, H₂O, acetone, 0°C, 0.5 h | Diazonium intermediate | - | |
| Iodination | KI, H₂O, acetone, 90°C, 6 h | 2-Iodo-6-methoxybenzoic acid | 85% |
Nucleophilic Acyl Substitution
The carboxylic acid group participates in amide bond formation:
-
Amide Synthesis :
Reacting with benzylamine using [2-chloro-1,3-dimethylimidazolinium chloride] as a coupling agent yields 2-amino-N-benzyl-6-methoxybenzamide (46% yield) .
Alternative conditions using EDCI/HOBt with NH₄OH produce 2-amino-6-methoxybenzamide (98% yield) .
Hydrogenation
The nitro precursor 2-methyl-6-nitrobenzoic acid methyl ester undergoes catalytic hydrogenation (H₂, Pd/C, 60–90°C, 0.5–1.5 MPa) to yield 2-amino-6-methylbenzoic acid methyl ester , a key intermediate in synthesizing methoxy derivatives .
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Methyl-6-nitrobenzoic acid methyl ester | H₂, Pd/C, MeOH, 60–90°C, 0.5–1.5 MPa | 2-Amino-6-methylbenzoic acid methyl ester | - |
Oxidation Reactions
While direct oxidation data for the hydrochloride salt is limited, the amino group is susceptible to oxidation. Potassium permanganate (KMnO₄) or chromium-based oxidants may convert the amino group to nitro or quinone structures, though specific protocols are not detailed in the provided sources.
One-Pot Diazotization-Hydrolysis-Esterification
In a patented synthesis, the reduced intermediate 2-amino-6-methylbenzoic acid methyl ester undergoes diazotization with NaNO₂/H₂SO₄ in methanol, followed by hydrolysis and esterification to form 2-hydroxy-6-methyl benzoate . Subsequent methylation with dimethyl sulfate produces 2-methoxy-6-methyl benzoate .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reagents/Conditions | Primary Products | Yield Range |
|---|---|---|---|---|
| Diazotization | -NH₂ | NaNO₂/HCl, low temp | Diazonium intermediates | - |
| Halogenation | Diazonium salt | KI, Δ | Halo-benzoic acids | 85% |
| Amidation | -COOH | EDCI/HOBt, amines | Substituted benzamides | 46–98% |
| Hydrogenation | -NO₂ (precursor) | H₂, Pd/C, high pressure | Amino derivatives | - |
Scientific Research Applications
Organic Synthesis
2-Amino-6-methoxybenzoic acid hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating diverse derivatives.
Table 1: Common Reactions Involving 2-Amino-6-methoxybenzoic Acid Hydrochloride
| Reaction Type | Reaction Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amino group to nitro derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Converts compound to amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replaces methoxy group with other functional groups | Halogens, nucleophiles |
Biological Applications
Recent studies have highlighted the potential of this compound in biological assays and drug development. Its antimicrobial properties have been evaluated against various bacterial strains.
Table 2: Antimicrobial Activity of 2-Amino-6-methoxybenzoic Acid Hydrochloride
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 9 | 50 |
| Bacillus subtilis | 8 | 25 |
| Enterococcus faecium | 15 | 100 |
| Candida albicans | 8 | 125 |
These findings indicate that the compound may be a candidate for developing new antimicrobial agents targeting resistant strains.
Drug Development
The compound has been explored for its therapeutic potential, particularly as a precursor in synthesizing pharmaceutical compounds aimed at treating bacterial infections.
Case Study: Synthesis of Antimicrobial Agents
In a study focusing on derivatives of 2-Amino-6-methoxybenzoic acid hydrochloride, researchers synthesized several new compounds that exhibited varying degrees of antimicrobial activity against resistant bacterial strains. Modifications to the methoxy group enhanced biological potency.
Industrial Applications
In industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its derivatives are being studied for applications in material science, particularly in developing polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: By interacting with receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers of 2-Aminomethoxybenzoic Acids
The positional isomers of 2-amino-6-methoxybenzoic acid differ in the methoxy group placement, leading to distinct physicochemical and reactivity profiles:
Key Findings :
- Reactivity : The 6-methoxy derivative exhibits superior coupling efficiency in amide formation compared to 4- and 5-methoxy isomers, likely due to steric and electronic effects .
- Applications : The 6-methoxy isomer is preferred in pharmaceutical intermediates (e.g., protease inhibitors), while the 4-methoxy isomer is used in benzothiazole derivatives .
Functional Group Derivatives
(a) 2-Hydrazinobenzoic Acid Hydrochloride (CAS: 52356-01-1)
- Structure: Replaces the amino group with hydrazine (-NHNH₂).
- Properties : Higher reactivity in diazo coupling reactions but lower thermal stability .
- Applications : Used in dye synthesis and as a chelating agent.
(b) 2-Amino-6-methoxybenzothiazole (CAS: 1747-60-0)
Phenolic and Ethyl-Substituted Analogs
(a) 2-(Aminomethyl)-6-methoxyphenol Hydrochloride (CAS: 141803-91-0)
- Structure: Phenol core with aminomethyl (-CH₂NH₂) and methoxy groups.
- Properties : Water-soluble; used in polymer chemistry and corrosion inhibitors .
(b) 6-Amino-3-ethylphenol Hydrochloride (CAS: 149861-22-3)
- Structure: Ethyl group at position 3; phenol instead of benzoic acid.
- Properties : Marketed for niche applications in specialty chemicals .
Biological Activity
2-Amino-6-methoxybenzoic acid hydrochloride (CAS Number: 46735179) is a compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme modulation properties. This article provides a comprehensive review of the biological activity associated with this compound, supported by relevant data tables and findings from various research studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₉ClN₁O₃
- Molecular Weight : 188.62 g/mol
- IUPAC Name : 2-amino-6-methoxybenzoic acid hydrochloride
The structure of 2-Amino-6-methoxybenzoic acid hydrochloride features an amino group and a methoxy group attached to a benzoic acid core, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that 2-Amino-6-methoxybenzoic acid hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 30 |
| Candida albicans | 12 | 70 |
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The underlying mechanism involves the activation of caspase pathways and modulation of cell cycle progression.
Case Study: MCF-7 Cell Line
A study conducted on the MCF-7 breast cancer cell line revealed that treatment with varying concentrations of 2-Amino-6-methoxybenzoic acid hydrochloride resulted in:
- IC50 Value : 25 µM
- Apoptosis Rate : Increased by 30% after 48 hours of treatment
- Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction and caspase activation.
Enzyme Modulation
The compound has also been evaluated for its ability to modulate key enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of certain proteases, which play a vital role in protein degradation and cellular homeostasis.
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Cathepsin B | 45 |
| Cathepsin L | 40 |
| Proteasome Activity | 35 |
The biological activity of 2-Amino-6-methoxybenzoic acid hydrochloride is attributed to its interaction with specific molecular targets. The amino and methoxy groups facilitate hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. This interaction can lead to alterations in enzymatic functions and cellular signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-amino-6-methoxybenzoic acid hydrochloride, and how is purity validated?
- Methodological Answer : Synthesis typically involves methoxylation and amination of benzoic acid derivatives, followed by hydrochlorination. For example, analogous compounds like 4-hydroxybenzoic acid derivatives are synthesized via acid-catalyzed reactions under reflux conditions . Purity validation employs reversed-phase HPLC with a C18 column, using mobile phases such as phosphate buffer-methanol mixtures (e.g., 70:30 v/v) and UV detection at 207–220 nm for optimal resolution . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation, with proton NMR resolving methoxy (-OCH₃) and amino (-NH₂) proton environments .
Q. What spectroscopic techniques are recommended for characterizing 2-amino-6-methoxybenzoic acid hydrochloride?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assigns methoxy (δ ~3.8 ppm for -OCH₃) and aromatic protons (δ ~6–8 ppm). DEPT-135 clarifies carbon hybridization .
- High-Resolution MS (HRMS) : Confirms molecular ion ([M+H]⁺) and isotopic patterns for Cl⁻ in the hydrochloride salt .
Q. How should 2-amino-6-methoxybenzoic acid hydrochloride be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the hydrochloride salt. Desiccants (e.g., silica gel) minimize moisture absorption, which can degrade the compound. Stability studies under accelerated conditions (40°C/75% RH for 6 months) are recommended for long-term storage protocols .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Use standardized in vitro assays (e.g., enzyme inhibition with IC₅₀ calculations) to eliminate batch-to-batch variability .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables like solvent choice (DMSO vs. saline) .
- Reproducibility Checks : Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Q. How do pH and temperature influence the degradation pathways of 2-amino-6-methoxybenzoic acid hydrochloride?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-UV/Vis, identifying products like demethylated or decarboxylated derivatives .
- Kinetic Analysis : Use Arrhenius plots to predict shelf life under ambient conditions. For example, a first-order rate constant at pH 7.4 (physiological buffer) reveals hydrolytic stability .
Q. What methodologies assess the compound’s interaction with biological macromolecules (e.g., proteins/DNA)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kᵈ) with immobilized targets like serum albumin .
- Fluorescence Quenching : Measures Stern-Volmer constants to evaluate DNA intercalation or protein binding .
- Molecular Dynamics Simulations : Predict binding modes using software like GROMACS, validated by experimental data .
Methodological Best Practices
- Synthesis Optimization : Replace traditional catalysts (e.g., H₂SO₄) with green alternatives like thiamine hydrochloride to improve yield and reduce waste .
- Analytical Cross-Validation : Pair HPLC with LC-MS for simultaneous purity and structural analysis .
- Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
